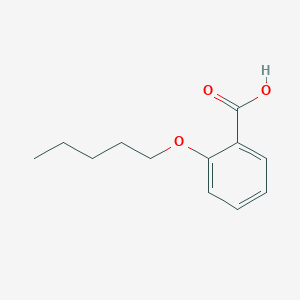
3-Methyl-2-pyridin-2-ylpyridine
Vue d'ensemble
Description
3-Methyl-2-pyridin-2-ylpyridine, also known as MPP, is a heterocyclic compound that has been studied for its potential use in scientific research. MPP is a derivative of pyridine and has a molecular formula of C12H10N2. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Applications De Recherche Scientifique
3-Methyl-2-pyridin-2-ylpyridine has been studied for its potential use in scientific research. One area of research that has been explored is its use as a fluorescent probe for detecting metal ions. 3-Methyl-2-pyridin-2-ylpyridine has been found to selectively bind to certain metal ions such as copper and nickel, and this binding results in a change in fluorescence intensity. This property of 3-Methyl-2-pyridin-2-ylpyridine makes it useful for detecting metal ions in biological samples.
Another area of research that has been explored is the use of 3-Methyl-2-pyridin-2-ylpyridine as a ligand for metal complexes. 3-Methyl-2-pyridin-2-ylpyridine has been found to form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been studied for their potential use as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-pyridin-2-ylpyridine is not well understood. However, it is believed that 3-Methyl-2-pyridin-2-ylpyridine binds to metal ions through its pyridine rings, and this binding results in a change in fluorescence intensity. The exact mechanism of this fluorescence change is not known, but it is thought to be due to a change in the electronic structure of 3-Methyl-2-pyridin-2-ylpyridine upon binding to metal ions.
Effets Biochimiques Et Physiologiques
3-Methyl-2-pyridin-2-ylpyridine has been found to have interesting biochemical and physiological effects. One study found that 3-Methyl-2-pyridin-2-ylpyridine can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-2-pyridin-2-ylpyridine in lab experiments is its ability to selectively bind to certain metal ions. This property makes it useful for detecting metal ions in biological samples. Another advantage is its ability to form stable complexes with metal ions, which makes it useful for studying metal-catalyzed reactions.
One limitation of using 3-Methyl-2-pyridin-2-ylpyridine in lab experiments is its potential toxicity. 3-Methyl-2-pyridin-2-ylpyridine has been found to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on 3-Methyl-2-pyridin-2-ylpyridine. One area of research that could be explored is the use of 3-Methyl-2-pyridin-2-ylpyridine as a fluorescent probe for detecting metal ions in living cells. Another area of research could be the development of metal complexes of 3-Methyl-2-pyridin-2-ylpyridine as potential catalysts for various chemical reactions.
In conclusion, 3-Methyl-2-pyridin-2-ylpyridine is a heterocyclic compound that has been studied for its potential use in scientific research. Its ability to selectively bind to certain metal ions and form stable complexes with metal ions makes it useful for various applications. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-pyridin-2-ylpyridine and its potential applications in scientific research.
Propriétés
IUPAC Name |
3-methyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983450 | |
| Record name | 3-Methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,2'-bipyridine | |
CAS RN |
64859-47-8 | |
| Record name | Bipyridine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


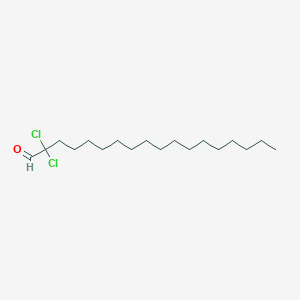
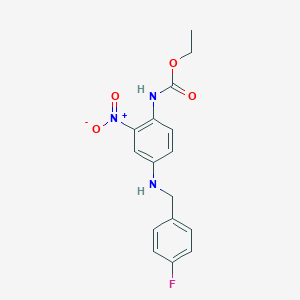
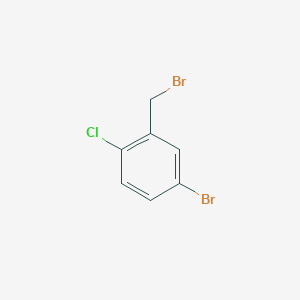
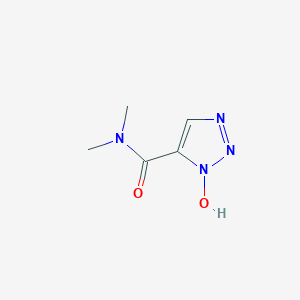
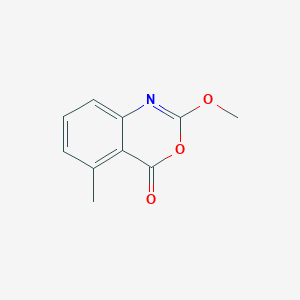

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)


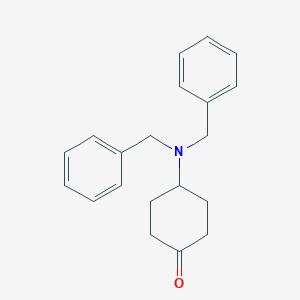

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)
